molecular formula C14H15IO B8523382 1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran CAS No. 52001-42-0

1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran

Cat. No. B8523382
CAS RN: 52001-42-0
M. Wt: 326.17 g/mol
InChI Key: JVIQVVZKWXLLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran is a useful research compound. Its molecular formula is C14H15IO and its molecular weight is 326.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52001-42-0

Product Name

1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran

Molecular Formula

C14H15IO

Molecular Weight

326.17 g/mol

IUPAC Name

1-(iodomethyl)-1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran

InChI

InChI=1S/C14H15IO/c1-14(9-15)13-8-10-4-2-3-5-11(10)12(13)6-7-16-14/h2-5H,6-9H2,1H3

InChI Key

JVIQVVZKWXLLHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of indene-3-ethanol (15 g) in 150 ml of benzene, iodoacetone (12 g) is added. The mixture is heated at reflux with 5 ml of boron trifluoride-etherate and hydrated alkali-aluminum silicate (Molecular Sieves No. 4). After a total of 2 hours the reaction is cooled, filtered and washed with 5% sodium bicarbonate, water and dried over sodium sulfate. Evaporation under reduced pressure affords an oil. This oil is purified by chromatography on silica gel. Elution with benzene and concentration of the eluate gives the title compound, identical to the compound of the same name described in Example 463.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkali-aluminum silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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